1-Phenylcyclopentane-1-carbonyl chloride
Overview
Description
1-Phenylcyclopentane-1-carbonyl chloride is an organic compound with the molecular formula C12H13ClO. It is a colorless liquid that belongs to the class of cyclopentanones. This compound is used in various fields such as medical research, environmental research, and industrial research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylcyclopentane-1-carbonyl chloride can be synthesized through a multi-step process. The initial step involves the cyclization of 1,4-dibromobutane with benzyl cyanide under basic conditions to form 1-phenyl-1-cyanocyclopentane. This intermediate is then hydrolyzed to yield 1-phenylcyclopentane-1-carboxylic acid. Finally, the carboxylic acid is chlorinated using phosphorus trichloride to produce this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylcyclopentane-1-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile, such as an amine or alcohol, to form amides or esters.
Hydrolysis: The compound can be hydrolyzed to form 1-phenylcyclopentane-1-carboxylic acid.
Reduction: It can be reduced to form 1-phenylcyclopentane.
Common Reagents and Conditions:
Nucleophilic Acyl Substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, at room temperature.
Hydrolysis: The reaction is performed using water or aqueous sodium hydroxide at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed:
Amides and Esters: Formed from nucleophilic acyl substitution.
1-Phenylcyclopentane-1-carboxylic acid: Formed from hydrolysis.
1-Phenylcyclopentane: Formed from reduction.
Scientific Research Applications
1-Phenylcyclopentane-1-carbonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Phenylcyclopentane-1-carbonyl chloride involves nucleophilic acyl substitution reactions. The carbonyl carbon is electrophilic and is attacked by nucleophiles, leading to the formation of tetrahedral intermediates. These intermediates then collapse to release the leaving group (chloride ion) and form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
1-Phenylcyclopentane-1-carbonyl chloride can be compared with other similar compounds, such as:
1-Phenylcyclopentane-1-carboxylic acid: This compound is the hydrolysis product of this compound and has similar chemical properties but lacks the reactive chloride group.
1-Phenylcyclopentane: This compound is the reduction product and has different reactivity due to the absence of the carbonyl group.
Cyclopentanecarbonyl chloride: This compound lacks the phenyl group and has different reactivity and applications
This compound is unique due to the presence of both the phenyl and carbonyl chloride groups, which confer specific reactivity and applications in various fields.
Properties
IUPAC Name |
1-phenylcyclopentane-1-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO/c13-11(14)12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYKUYNVZHTPCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20495313 | |
Record name | 1-Phenylcyclopentane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20495313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17380-62-0 | |
Record name | 1-Phenylcyclopentane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20495313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17380-62-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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